(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Enzyme Interaction
- Cytochrome P450 Enzyme Involvement: A study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, highlighting the role of CYP2D6 and CYP3A4/5 in the oxidative metabolism of compounds similar to the one , suggesting its potential metabolic pathways in humans Hvenegaard et al., 2012.
Antibacterial and Antimicrobial Activity
- Antibacterial Activity of Piperazinyl Quinolone Derivatives: Foroumadi et al. (2005) synthesized derivatives showing high activity against Gram-positive bacteria, indicating the therapeutic potential of these compounds in treating bacterial infections Foroumadi et al., 2005.
- Antitubercular Agents: Kumar et al. (2013) developed sulfonyl derivatives with significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis, showcasing their potential as antitubercular molecules Kumar et al., 2013.
Anticancer Activity
- Anticancer Evaluation of 1,3-Thiazoles: Turov (2020) conducted a study on the anticancer activity of polyfunctional substituted 1,3-thiazoles, revealing that certain derivatives exhibit significant effects against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment Turov, 2020.
Other Therapeutic Potentials
- Antidiabetic Activity: Patil et al. (2013) reported on the synthesis and significant antidiabetic activity of certain derivatives, suggesting the potential use of such compounds in the management of diabetes Patil et al., 2013.
Properties
IUPAC Name |
(E)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-29(26,27)17-8-9-18-19(15-17)28-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXQMWQHDTOEG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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